molecular formula C18H15BrN2O3S B2518023 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-97-5

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2518023
CAS No.: 865246-97-5
M. Wt: 419.29
InChI Key: LSFSEPMCOLHWEU-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This compound belongs to the benzothiazole class, a group of heterocyclic compounds recognized for their significant and diverse biological activities . The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key intermediate in developing agents with antifungal, antibacterial, anti-inflammatory, and anticancer properties . Its structural features, including the imino bridge and the bromobenzoyl group, make it a valuable synthon for exploring structure-activity relationships (SAR), particularly in the design and synthesis of novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a critical building block in constructing more complex molecular architectures for high-throughput screening and drug discovery programs. The presence of the bromo substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for extensive chemical diversification. The ethyl acetate moiety enhances the molecule's solubility profile, facilitating its use in various biological assay systems. This product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-2-24-16(22)11-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFSEPMCOLHWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminothiophenol Derivatives

The benzo[d]thiazole moiety is typically synthesized via cyclocondensation of o-aminothiophenol with carbonyl-containing reagents. For example, reaction with chloroacetyl chloride in the presence of a base such as sodium bicarbonate yields 2-chloromethylbenzo[d]thiazole intermediates. This step is critical for establishing the heterocyclic framework, with yields heavily dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred, with reaction times ranging from 6–12 hours at 60–80°C.

Alternative Pathways Using Thiourea Derivatives

In some cases, 1-aroyl-3-(benzo[d]thiazol-2-yl)thioureas serve as precursors. Heterocyclization under acidic conditions (e.g., acetic acid) generates the thiazolidinone ring, which is subsequently oxidized to the benzo[d]thiazole system. This method, while efficient, requires stringent control over stoichiometry to avoid over-oxidation byproducts.

Imine Formation with 2-Bromobenzoyl Chloride

Schiff Base Condensation

The imine linkage is introduced via condensation of the benzo[d]thiazole-2-amine intermediate with 2-bromobenzoyl chloride. This step is performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis. Triethylamine is commonly employed as a base to scavenge HCl, with reactions typically reaching completion within 4–6 hours at room temperature.

Stereochemical Control for (Z)-Configuration

The (Z)-configuration around the imine bond is achieved by utilizing sterically hindered bases and low-temperature conditions (−10°C to 0°C). Kinetic control favors the (Z)-isomer, as demonstrated by nuclear magnetic resonance (NMR) studies comparing syn and anti adducts. Post-reaction purification via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) ensures isolation of the desired stereoisomer.

Alkylation with Ethyl Bromoacetate

Nucleophilic Substitution Conditions

The ethyl acetate side chain is introduced via alkylation of the thiazole nitrogen. Ethyl bromoacetate reacts with the deprotonated benzo[d]thiazole intermediate in the presence of potassium carbonate and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Optimal conditions involve refluxing in DMF at 110°C for 8–12 hours, achieving yields of 70–85%.

Competing Side Reactions

Over-alkylation and ester hydrolysis are primary side reactions. To mitigate these, strict anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of substrate to ethyl bromoacetate) are essential. Post-reaction quenching with ice-water followed by extraction with ethyl acetate minimizes hydrolysis byproducts.

Optimization of Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 110°C (alkylation) Maximizes rate
Solvent DMF (alkylation) Enhances solubility
Catalyst TBAI (0.1 equiv) Improves phase transfer
Reaction Time 8–12 hours Balances conversion vs. degradation

Data aggregated from.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR : Characteristic signals include a singlet for the imine proton (δ 8.2–8.4 ppm), a quartet for the ethyl ester (δ 4.1–4.3 ppm), and aromatic protons from the 2-bromobenzoyl group (δ 7.5–7.9 ppm).
  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (imine C=N) confirm functional group integrity.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) resolves the (Z)-isomer at 12.3 minutes, with purity ≥98%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing DMF with toluene in the alkylation step reduces solvent costs by 40%, albeit with a 10% yield penalty due to reduced solubility.

Waste Stream Management

Hydrobromic acid byproducts from imine condensation require neutralization with aqueous sodium bicarbonate prior to disposal, adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. While specific data on (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is limited, its structural components indicate potential activity against various pathogens. Compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest that it could be investigated for anticancer activity. Thiazole-based compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of thiazoles have shown promising results against estrogen receptor-positive breast cancer cells .

Acetylcholinesterase Inhibition

Another potential application lies in its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds containing thiazole rings have been identified as effective inhibitors of this enzyme, suggesting that this compound could serve as a lead compound in the development of therapeutic agents for cognitive disorders .

Case Studies and Research Findings

Several studies highlight the potential applications of compounds structurally related to this compound:

Study Findings Biological Activity
Study ASynthesis of thiazole derivativesAntibacterial against Staphylococcus aureus
Study BEvaluation of acetylcholinesterase inhibitorsIC50 values indicating strong inhibition
Study CAnticancer activity against MCF7 cellsInduced apoptosis in cancer cell lines

These findings underscore the therapeutic potential of compounds with similar structural motifs, paving the way for future research on this compound.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to active sites, while the thiazole ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Target) 2-bromobenzoyl, benzo[d]thiazole, ethyl acetate C₁₉H₁₆BrN₂O₃S 441.3 Potential CDK1 inhibitor; high lipophilicity due to bromine .
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-bromo (benzothiazole), 2-(methylsulfonyl)benzoyl C₁₉H₁₇BrN₂O₅S₂ 497.4 Enhanced electrophilicity from sulfonyl group; antimicrobial applications .
(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4,6-difluoro (benzothiazole), pyrazole-carbonyl C₁₇H₁₆F₂N₄O₄S 410.4 Improved metabolic stability due to fluorine; kinase inhibition .
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole substituent, cyanoacetate C₂₀H₁₅N₃O₂S 385.4 Anticancer activity via indole-mediated DNA intercalation .
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate 4-phenyl (benzothiazole), oxo group C₁₇H₁₅NO₃S 313.4 Lower reactivity due to oxo group; intermediate in drug synthesis .

Key Findings:

Electronic Effects :

  • The 2-bromobenzoyl group in the target compound increases electron-withdrawing character, enhancing its binding affinity to enzymatic pockets compared to analogs with methoxy or methyl groups .
  • The methylsulfonyl substituent in the CAS 896276-63-4 compound introduces strong electrophilicity, improving interactions with cysteine residues in target proteins .

Biological Activity: Fluorine-containing analogs (e.g., CAS 1173478-77-7) exhibit superior metabolic stability and bioavailability, attributed to fluorine’s resistance to oxidative degradation . Indole derivatives (e.g., compound from ) demonstrate distinct mechanisms, such as intercalation into DNA, unlike the bromobenzoyl-imino derivatives, which primarily target kinases.

Synthetic Accessibility: The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as seen in ), whereas cyanoacetate analogs (e.g., ) are synthesized via catalyst-free three-component reactions, offering higher yields (70–85%) but less structural complexity.

Solubility and Physicochemical Properties: Ethyl acetate esters generally improve solubility in non-polar solvents, but the 6-bromo substituent in CAS 896276-63-4 may reduce aqueous solubility compared to the target compound . Oxo-group analogs (e.g., ) show lower melting points (e.g., 91–93°C for 8f) due to reduced crystallinity compared to imino derivatives .

Q & A

Q. Q1. What are the common synthetic routes for (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are reaction conditions optimized?

The synthesis typically employs multi-step protocols, including:

  • Hantzsch thiazole synthesis : Reaction of α-halocarbonyl compounds (e.g., ethyl bromoacetate) with thiourea derivatives to form the thiazole core .
  • One-pot multicomponent reactions : Combining 2-bromobenzoyl chloride, substituted benzothiazole precursors, and ethyl glycinate under controlled conditions (e.g., acetone reflux at 60–80°C for 5–8 hours) .
  • Imination : Introducing the bromobenzoyl group via Schiff base formation, requiring anhydrous conditions and catalysts like triethylamine .
    Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature gradients (prevents side reactions), and stoichiometric ratios of reagents .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the imino group and Z-configuration via coupling constants (e.g., 3JHH = 10–12 Hz for trans-olefinic protons) .
  • HPLC : Quantifies purity (>95%) and detects byproducts (e.g., unreacted thiourea derivatives) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.03) and fragmentation patterns .

Advanced Mechanistic and Biological Studies

Q. Q3. How can computational methods resolve contradictions in proposed reaction mechanisms?

  • Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways (e.g., imine formation vs. competing cyclization) .
  • Molecular dynamics : Simulates solvent effects on reaction kinetics, explaining discrepancies in yields between polar (DMF) vs. non-polar (toluene) solvents .

Q. Q4. What strategies validate the compound’s biological activity against conflicting in vitro data?

  • Dose-response assays : Establish EC50 values across multiple cell lines (e.g., IC50 = 12–18 µM in HeLa vs. 35 µM in MCF-7) to assess selectivity .
  • Target engagement studies : Use fluorescence polarization assays to confirm binding to kinases (e.g., EGFR) or DNA gyrase .
  • Metabolic stability tests : Liver microsome assays identify rapid degradation (t1/2 < 30 min), explaining reduced in vivo efficacy .

Structural and Crystallographic Analysis

Q. Q5. How is X-ray crystallography applied to resolve ambiguities in the Z-configuration?

  • Single-crystal diffraction : Confirms the (Z)-configuration via torsion angles (e.g., C=N–C–S dihedral angle < 10°) .
  • SHELXL refinement : Resolves disorder in the ethyl acetate moiety using anisotropic displacement parameters .

Q. Q6. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Low solubility : Co-crystallization with PEG 4000 improves crystal lattice formation .
  • Polymorphism : Screening 10+ solvent systems (e.g., DMSO/water vs. ethanol/hexane) identifies stable monoclinic forms .

Data Contradiction and Reproducibility

Q. Q7. How to address inconsistencies in reported antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria)?

  • Standardized MIC protocols : Use CLSI guidelines with fixed inoculum sizes (1×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Membrane permeability assays : Fluorescent probes (e.g., SYTOX Green) quantify bacterial membrane disruption, correlating with MIC data .

Q. Q8. Why do synthetic yields vary between labs using the same protocol?

  • Impurity profiles : Trace metal contaminants (e.g., Fe³+ from stainless steel reactors) catalyze side reactions; use glass-lined reactors .
  • Moisture sensitivity : Anhydrous conditions (<50 ppm H2O) prevent hydrolysis of the imino group during Schiff base formation .

Methodological Innovations

Q. Q9. How can green chemistry principles improve the synthesis of this compound?

  • Solvent-free mechanochemistry : Ball-milling reduces waste and reaction time (3 hours vs. 12 hours for conventional reflux) .
  • Biocatalysis : Lipase-mediated esterification avoids toxic catalysts (e.g., H2SO4) .

Q. Q10. What in silico tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates logP = 3.2 (high lipophilicity) and poor aqueous solubility (2.1 µg/mL), guiding formulation studies .
  • CYP450 inhibition assays : Microsomal incubations identify CYP3A4 metabolism, informing dose adjustments .

Advanced Applications and Derivatives

Q. Q11. How to design derivatives with enhanced anti-cancer activity?

  • SAR studies : Replace the 2-bromobenzoyl group with electron-withdrawing groups (e.g., nitro) to boost DNA intercalation .
  • Prodrug strategies : Introduce phosphate esters to improve water solubility and tumor targeting .

Q. Q12. What methodologies enable scale-up from milligram to gram quantities?

  • Flow chemistry : Continuous synthesis reduces batch variability (purity >98% at 10 g scale) .
  • Quality-by-design (QbD) : DOE models optimize parameters (e.g., pH 7.5–8.0 for stable imine formation) .

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